molecular formula C7H7ClN4O2 B13694651 1-(2-Chloro-6-nitrophenyl)guanidine

1-(2-Chloro-6-nitrophenyl)guanidine

Cat. No.: B13694651
M. Wt: 214.61 g/mol
InChI Key: HZMDECONRWIUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, is characterized by the presence of a chloro and nitro group on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-nitroaniline with a guanidylating agent. The reaction typically proceeds under mild conditions and can be carried out in a one-pot synthesis . The use of isocyanides and amines in the presence of N-chlorophthalimide has been reported to provide efficient access to guanidines .

Industrial Production Methods

Industrial production of guanidines often involves the use of thioureas or carbodiimides as starting materials. These methods can be scaled up to produce large quantities of the compound. The use of metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-nitrophenyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction can be carried out in the presence of a base.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the chloro group.

    Reduction: Formation of 1-(2-Amino-6-nitrophenyl)guanidine.

    Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)guanidine
  • 1-(2-Bromo-6-nitrophenyl)guanidine
  • 1-(2-Chloro-6-aminophenyl)guanidine

Uniqueness

1-(2-Chloro-6-nitrophenyl)guanidine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

2-(2-chloro-6-nitrophenyl)guanidine

InChI

InChI=1S/C7H7ClN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11)

InChI Key

HZMDECONRWIUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.